molecular formula C20H21N5O2S B11007247 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide

Cat. No.: B11007247
M. Wt: 395.5 g/mol
InChI Key: UCYUMIMWBBRCAD-UHFFFAOYSA-N
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Description

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is a complex organic compound that integrates multiple functional groups, including an indole, oxadiazole, and thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions:

    Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final compound is assembled through coupling reactions, such as amidation, where the indole-oxadiazole intermediate is reacted with the thiazole derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators.

Medicine

In medicinal research, 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for drug development and crop protection.

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide involves interaction with various molecular targets:

    Indole Moiety: The indole ring can interact with enzymes and receptors, modulating their activity.

    Oxadiazole Ring: This ring can form hydrogen bonds with biological macromolecules, affecting their function.

    Thiazole Ring: The thiazole ring can chelate metal ions, influencing enzymatic activities.

These interactions can lead to the modulation of signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1,2,4-oxadiazole: Lacks the thiazole moiety, making it less versatile in biological interactions.

    N-(4-(tert-butyl)thiazol-2-yl)acetamide: Lacks the indole and oxadiazole rings, reducing its potential biological activities.

    3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but different functional groups, leading to different biological properties.

Uniqueness

The uniqueness of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide lies in its combination of three distinct functional groups, each contributing to its diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H21N5O2S/c1-20(2,3)15-11-28-19(22-15)23-16(26)6-7-17-24-18(25-27-17)13-5-4-12-8-9-21-14(12)10-13/h4-5,8-11,21H,6-7H2,1-3H3,(H,22,23,26)

InChI Key

UCYUMIMWBBRCAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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